3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene
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Overview
Description
3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene is a chemical compound characterized by its unique structure, which includes two disulfide bonds and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene typically involves the reaction of 2,4-dimethyl-1,3-pentadiene with sulfur-containing reagents. One common method is the reaction of 2,4-dimethyl-1,3-pentadiene with disulfides under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: The compound can participate in substitution reactions, where one of the double bonds reacts with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogens like chlorine or bromine can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene involves its interaction with molecular targets through its disulfide bonds and double bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or participate in further chemical reactions. The pathways involved may include redox reactions and covalent bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,3-pentadiene: A related compound with similar structural features but lacking the disulfide bonds.
1,1,3-Trimethylbutadiene: Another similar compound with a different arrangement of double bonds and methyl groups.
Uniqueness
The presence of disulfide bonds in 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene distinguishes it from other similar compounds. These disulfide bonds confer unique chemical reactivity and potential biological activity, making it a compound of significant interest in various fields .
Properties
CAS No. |
94398-17-1 |
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Molecular Formula |
C14H22S2 |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
3-(2,4-dimethylpenta-1,3-dien-3-yldisulfanyl)-2,4-dimethylpenta-1,3-diene |
InChI |
InChI=1S/C14H22S2/c1-9(2)13(10(3)4)15-16-14(11(5)6)12(7)8/h1,5H2,2-4,6-8H3 |
InChI Key |
UQYFTCHMMRELQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=C)C)SSC(=C(C)C)C(=C)C)C |
Origin of Product |
United States |
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